molecular formula C9H9ClN4 B13609615 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13609615
M. Wt: 208.65 g/mol
InChI Key: XRAVDXBRFRWUCO-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with a chloropyridine moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methylhydrazine to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole N-oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The chloropyridine moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a chloropyridine moiety makes it a versatile scaffold for further functionalization and application in various fields.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C9H9ClN4/c1-14-9(11)4-7(13-14)6-2-3-8(10)12-5-6/h2-5H,11H2,1H3

InChI Key

XRAVDXBRFRWUCO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CN=C(C=C2)Cl)N

Origin of Product

United States

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